molecular formula C15H21ClN2O4S B2461828 2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide CAS No. 879319-13-8

2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B2461828
CAS No.: 879319-13-8
M. Wt: 360.85
InChI Key: WFCFRNORLBBCCG-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide” is a compound used for proteomics research . It has a molecular formula of C15H21ClN2O4S and a molecular weight of 360.86 .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C15H21ClN2O4S and a molecular weight of 360.86 .

Scientific Research Applications

Metabolic Pathway Analysis

The study by Coleman et al. (2000) explored the metabolism of various chloroacetamide herbicides in human and rat liver microsomes. This research provides valuable insight into the metabolic pathways and enzymatic interactions of compounds like 2-chloro-N-[4-ethoxy-3-(piperidin-1-ylsulfonyl)phenyl]acetamide, which can be essential for understanding their biochemical behavior and potential applications in agriculture and pharmacology Coleman, Linderman, Hodgson, & Rose, 2000.

Anticancer Properties

Eldeeb et al. (2022) investigated the cytotoxic effects of sulfonamide-derived isatins, which are structurally related to the compound , on hepatocellular carcinoma cell lines. This study highlights the potential of similar compounds in developing anticancer therapies, especially in targeting specific cancer cell lines while ensuring safety margins for healthy cells Eldeeb, Sanad, Ragab, et al., 2022.

Enzyme Inhibition Studies

Research by Khalid et al. (2014) on N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives examined their inhibitory activities against various enzymes. Such studies are crucial for understanding how compounds like this compound can interact with biological systems and potentially serve as lead compounds in the development of enzyme inhibitors Khalid, Rehman, Abbasi, et al., 2014.

Antibacterial Applications

A study by Khalid et al. (2016) synthesized and evaluated the antibacterial activities of N-substituted derivatives of a similar compound. These findings suggest potential applications of this compound in developing new antibacterial agents, especially in the context of increasing antibiotic resistance Khalid, Aziz‐ur‐Rehman, Abbasi, et al., 2016.

Properties

IUPAC Name

2-chloro-N-(4-ethoxy-3-piperidin-1-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-2-22-13-7-6-12(17-15(19)11-16)10-14(13)23(20,21)18-8-4-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCFRNORLBBCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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